molecular formula C19H14ClN3O2 B375757 N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide CAS No. 292613-20-8

N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide

Cat. No.: B375757
CAS No.: 292613-20-8
M. Wt: 351.8g/mol
InChI Key: UYCKQUDIDRJMIM-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzimidazole ring system in the structure of this compound contributes to its biological activity and makes it a promising candidate for further research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents and catalysts may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide involves its interaction with specific molecular targets. The benzimidazole ring system can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide stands out due to its unique combination of the benzimidazole and furan rings, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

292613-20-8

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C19H14ClN3O2/c20-14-9-7-13(8-10-14)12-23-16-5-2-1-4-15(16)21-19(23)22-18(24)17-6-3-11-25-17/h1-11H,12H2,(H,21,22,24)

InChI Key

UYCKQUDIDRJMIM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

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